molecular formula C20H16ClN3O3S B2762260 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 872688-57-8

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2762260
CAS RN: 872688-57-8
M. Wt: 413.88
InChI Key: LPXRZMIUOOTLRN-UHFFFAOYSA-N
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Description

The compound “2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a complex organic molecule. It contains a pyridazinone ring, which is a derivative of pyridazine, and has been found to exhibit a wide range of pharmacological activities . The molecule also contains a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazinone ring, in particular, is known to participate in a variety of chemical reactions .

Scientific Research Applications

Crystal Structure and Conformation

Research into crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular conformation. These studies often focus on the folded conformation around the thioacetamide bridge and intramolecular hydrogen bonding, which stabilizes the conformation. Such structural analyses are crucial for understanding molecular interactions and designing molecules with desired properties (Subasri et al., 2016) (Subasri et al., 2017).

Synthetic Pathways and Reactions

Studies on the synthesis and reactions of pyridazine derivatives provide valuable information on creating various derivatives with potential biological activities. For instance, the synthesis of diphenyl-5-cyanopyridazin derivatives and their subsequent reactions to yield a series of compounds highlight the versatility of pyridazine as a core structure for developing pharmacologically active molecules (Khalifa, 1990).

Quantum Mechanical Studies and Ligand-Protein Interactions

Quantum mechanical studies and ligand-protein interaction analyses of benzothiazolinone acetamide analogs provide insights into their electronic properties, photovoltaic efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies also explore compounds' non-linear optical (NLO) activity and their interactions with biological targets, such as Cyclooxygenase 1 (COX1), using molecular docking (Mary et al., 2020).

Vibrational Spectroscopy and DFT Calculations

Investigations into the vibrational spectroscopy and density functional theory (DFT) calculations of related compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, provide a deeper understanding of their molecular structure, stability, and electronic interactions. These studies offer critical insights into designing molecules with specific electronic and photophysical properties (Jenepha Mary et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridazinone derivatives have been found to exhibit antimicrobial, antitubercular, analgesic, anti-inflammatory, and antihypertensive activities, among others .

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c21-14-3-1-13(2-4-14)16-6-8-20(24-23-16)28-12-19(25)22-15-5-7-17-18(11-15)27-10-9-26-17/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRZMIUOOTLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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